N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound features a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups, including butyl, methoxyphenyl, and methyl groups. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazolo[3,4-d]pyrimidine derivatives with butyl and methoxyphenyl groups under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process would be optimized for yield and purity, often employing continuous flow chemistry to enhance efficiency. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it can be used as a building block in the synthesis of more complex molecules, contributing to advancements in organic chemistry.
Mechanism of Action
The mechanism by which N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Understanding its mechanism of action is crucial for developing potential therapeutic applications.
Comparison with Similar Compounds
When compared to other similar compounds, N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its unique structural features and functional groups Similar compounds may include other pyrazolo[3,4-d]pyrimidines with different substituents, such as N6-ethyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and N6-propyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Properties
IUPAC Name |
6-N-butyl-4-N-(4-methoxyphenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-4-5-15-28(2)23-26-21(25-17-11-13-19(30-3)14-12-17)20-16-24-29(22(20)27-23)18-9-7-6-8-10-18/h6-14,16H,4-5,15H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAQGXWPYCKFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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